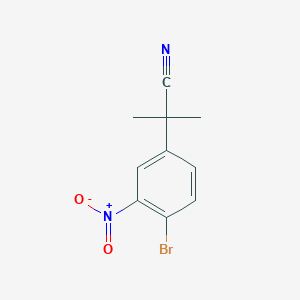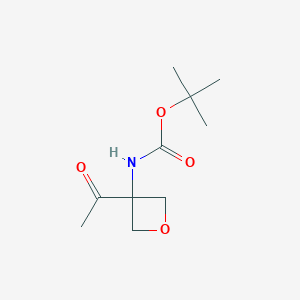
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol is an organic compound that belongs to the class of 2,4-disubstituted thiazoles. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the amino group and the chlorophenol moiety makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with thiourea and a halogenating agent under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve solvents such as ethanol or acetonitrile and may require catalysts like palladium on carbon .
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, chlorinated phenols, and amino derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit leukotriene A-4 hydrolase, an enzyme involved in inflammatory processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 2,4-disubstituted thiazoles, such as:
- 4-(2-Amino-1,3-thiazol-4-yl)pyrimidin-2-amine
- 2-Amino-1,3-thiazole derivatives
- 4-(4-Methyl-1,3-thiazol-2-yl)phenol .
Uniqueness
What sets 4-(2-Amino-1,3-thiazol-4-yl)-2-chlorophenol apart from these similar compounds is its unique combination of the thiazole ring with the chlorophenol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7ClN2OS |
|---|---|
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
4-(2-amino-1,3-thiazol-4-yl)-2-chlorophenol |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-5(1-2-8(6)13)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) |
Clave InChI |
HRMLERQJJRGYMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)






![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)

![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)



